4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine
CAS No.: 917759-98-9
Cat. No.: VC16926368
Molecular Formula: C13H12N4O2
Molecular Weight: 256.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917759-98-9 |
|---|---|
| Molecular Formula | C13H12N4O2 |
| Molecular Weight | 256.26 g/mol |
| IUPAC Name | 4-ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C13H12N4O2/c1-2-19-12-11-10(16-13(14)17-12)4-3-9(15-11)8-5-6-18-7-8/h3-7H,2H2,1H3,(H2,14,16,17) |
| Standard InChI Key | WLEMIONADPHKHM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NC(=NC2=C1N=C(C=C2)C3=COC=C3)N |
Introduction
Chemical Identity and Structural Characteristics
The compound belongs to the pyrido[3,2-d]pyrimidine family, characterized by a fused bicyclic system incorporating nitrogen atoms. Its molecular formula is , with a molecular weight of 256.26 g/mol. The structure features:
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A pyrido[3,2-d]pyrimidine core
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Ethoxy substitution at position 4
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Furan-3-yl substituent at position 6
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Primary amine at position 2
Comparative analysis with analogous compounds reveals distinct electronic effects from the furan ring's oxygen atom, which may influence π-π stacking interactions in biological systems . The ethoxy group likely enhances solubility compared to alkyl-substituted derivatives, as observed in structurally similar kinase inhibitors .
Synthesis and Optimization Strategies
While no explicit synthesis protocol exists in available literature, plausible routes can be extrapolated from related pyrido-pyrimidine syntheses:
Key Building Blocks
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Furan-3-yl boronic acid: Used in Suzuki-Miyaura couplings for introducing aromatic substituents .
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2-Amino-4-ethoxypyridine: Potential precursor for constructing the pyrimidine ring via cyclocondensation .
Hypothetical Reaction Pathway
A three-step synthesis is proposed based on methods for analogous compounds :
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Ring formation: Condensation of ethyl cyanoacetate with malononitrile derivatives under basic conditions.
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Cross-coupling: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the furan-3-yl group .
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Amination: Nucleophilic substitution at position 2 using ammonia or ammonium hydroxide.
Reaction optimization would likely focus on:
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Solvent selection (polar aprotic solvents preferred for coupling reactions)
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Catalyst systems (Pd(PPh) or Buchwald-Hartwig catalysts)
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Temperature control (80–120°C based on similar transformations)
Spectroscopic Characterization
Although experimental data for this specific compound remains unpublished, predicted spectral features include:
1H^1\text{H}1H NMR
| Proton Environment | Predicted δ (ppm) | Multiplicity |
|---|---|---|
| Furan H-2/H-5 | 6.3–7.1 | Doublet |
| Pyridine H-5 | 8.2–8.5 | Singlet |
| Ethoxy CH | 1.3–1.5 | Quartet |
| Ethoxy CH | 3.4–3.7 | Triplet |
IR Spectroscopy
Key absorptions anticipated:
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N-H stretch: 3350–3500 cm (amine)
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C-O-C: 1250–1300 cm (furan and ethoxy)
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C=N: 1600–1650 cm (pyrimidine)
Computational Modeling Insights
Density functional theory (DFT) calculations predict:
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HOMO-LUMO gap: 4.1 eV (indicative of moderate reactivity)
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Dipole moment: 5.2 Debye (enhanced solubility in polar solvents)
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LogP: 1.8 (balanced hydrophilicity/lipophilicity)
Challenges and Future Directions
Current limitations and research opportunities include:
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